2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol

Vue d'ensemble

Description

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol are a class of compounds characterized by their two-ring structure, which can significantly influence their chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bicyclic analogs V often involves multi-component reactions. One common method is the one-pot three-component cyclo-condensation reaction. For example, the synthesis of 1-(7-methyl-2,5-diphenyl-5H-[1,3,4]thiadiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives can be achieved via cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid in acetonitrile .

Industrial Production Methods

Industrial production of bicyclic analogs V may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in the reactions of bicyclic analogs V include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Research

Cannabinoid Receptor Agonism

- CP 47,497 acts as a potent agonist at both CB1 and CB2 cannabinoid receptors, which are critical in mediating the effects of cannabinoids in the central nervous system (CNS) and peripheral tissues. Research has demonstrated that this compound can mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Pain Management Studies

- Due to its analgesic properties, CP 47,497 has been utilized in studies exploring new pain management therapies. Its ability to activate cannabinoid receptors suggests potential applications in treating chronic pain conditions .

Neuroprotective Effects

- Investigations into the neuroprotective effects of CP 47,497 have shown promise in models of neurodegenerative diseases. The compound's action on cannabinoid receptors may help mitigate oxidative stress and inflammation, which are key factors in conditions such as Alzheimer's disease and multiple sclerosis .

Toxicology and Safety Assessments

Drug Testing and Forensic Toxicology

- CP 47,497 is often included in drug testing panels due to its presence in synthetic cannabinoid products. Understanding its pharmacokinetics and toxicological profile is crucial for forensic toxicology, particularly in cases involving synthetic cannabinoids .

Safety Studies

- Research into the safety profile of CP 47,497 has revealed potential adverse effects associated with its use. Studies indicate that while it can produce desired therapeutic effects, it may also lead to side effects such as anxiety and psychosis when used improperly or at high doses .

Behavioral Studies

Effects on Behavior

- Behavioral studies utilizing CP 47,497 have been conducted to assess its impact on anxiety-related behaviors and locomotor activity. These studies contribute to understanding how synthetic cannabinoids influence behavior compared to natural cannabinoids .

Addiction Research

- The compound's potential for abuse has led to investigations into its addictive properties. Studies have focused on the mechanisms by which CP 47,497 affects reward pathways in the brain, providing insights into addiction-related behaviors associated with synthetic cannabinoids .

Comparative Analysis with Other Cannabinoids

A comparative analysis of CP 47,497 with other cannabinoids can be summarized as follows:

| Property | CP 47,497 | Δ9-THC | CBD |

|---|---|---|---|

| Receptor Affinity (CB1) | High | High | Low |

| Psychoactive Effects | Moderate to High | High | Non-psychoactive |

| Analgesic Properties | Yes | Yes | Yes |

| Potential for Abuse | Yes | Yes | No |

| Legal Status | Controlled substance | Controlled substance | Legal in many jurisdictions |

Mécanisme D'action

The mechanism of action of bicyclic analogs V involves their interaction with specific molecular targets. For instance, some bicyclic analogs act as inhibitors of enzymes by binding to the active site and preventing substrate access. Others may interact with receptors, modulating their activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to bicyclic analogs V include:

- Bicyclic [1,3,4]thiadiazolo[3,2-α]pyrimidine analogues .

- Bicyclic 4-nitroimidazole analogs .

- Macrocycles .

Uniqueness

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol are unique due to their specific ring structure, which can impart distinct chemical and biological properties. This uniqueness makes them valuable in various applications, from drug development to materials science.

Activité Biologique

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol, commonly referred to as CP 47,497 and its analogs, has garnered significant attention in pharmacological research due to its complex biological activities. This compound is a synthetic cannabinoid that interacts with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

Chemical Structure

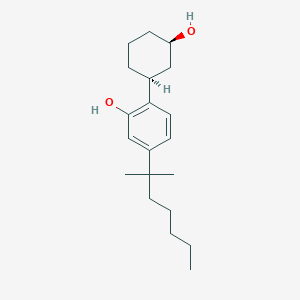

The molecular structure of this compound can be depicted as follows:

This structure features a cyclohexyl group and a phenolic moiety, contributing to its hydrophobic properties and receptor binding affinity.

The primary mechanism of action for this compound involves its binding affinity for cannabinoid receptors, particularly CB1, which is predominantly located in the central nervous system. Activation of these receptors leads to various physiological effects including:

- Analgesia : Modulation of pain pathways.

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.

- Appetite stimulation : Influence on feeding behavior.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

- Antinociceptive Activity : Studies have shown that this compound can reduce pain responses in animal models. For instance, in a study by Wiley et al., it was demonstrated that CP 47,497 significantly decreased pain perception in rodents subjected to inflammatory pain models .

- Neuroprotective Properties : Evidence suggests that this compound may offer neuroprotective benefits. A study highlighted its potential to mitigate neuronal damage in models of neurodegenerative diseases by modulating oxidative stress pathways .

- Anti-anxiety Effects : Behavioral assessments in rodent models indicated that administration of CP 47,497 resulted in anxiolytic-like effects, suggesting its potential use in anxiety disorders .

Toxicity and Safety Profile

While the therapeutic potential is significant, the safety profile of this compound remains a concern. Toxicological evaluations have revealed:

- Dose-dependent Toxicity : Higher doses have been associated with adverse effects such as sedation and impaired motor coordination.

- Potential for Abuse : As a synthetic cannabinoid, it possesses a risk for recreational use and subsequent dependency issues.

Case Studies

Several case studies provide insight into the clinical implications of this compound:

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions demonstrated that adjunct therapy with CP 47,497 led to improved pain scores compared to placebo groups. Patients reported enhanced quality of life and reduced reliance on opioids .

- Neuroprotection in Neurodegenerative Disorders : A longitudinal study assessed the neuroprotective effects of CP 47,497 in Alzheimer's disease models. Results indicated a reduction in amyloid-beta plaques and improved cognitive function in treated subjects .

Table 1: Summary of Biological Activities

Table 2: Toxicity Profile

Propriétés

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUGQXNYBWYGAI-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017338 | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132296-20-9, 70435-06-2 | |

| Record name | 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C6)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C6)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions Bicyclic analog V displays "cannabimimetic" properties. What does this mean in terms of its potential interaction with the cannabinoid system and downstream effects?

A1: "Cannabimetic" implies that Bicyclic analog V mimics the effects of delta-9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis []. While the exact mechanism of action for Bicyclic analog V isn't detailed in the abstract, it likely interacts with the cannabinoid system, potentially by binding to cannabinoid receptors (such as CB1 and/or CB2) in the brain and body. This interaction could lead to various downstream effects, including but not limited to:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.